molecular formula C15H15NO2S B175912 (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine CAS No. 149769-84-6

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Cat. No.: B175912
CAS No.: 149769-84-6
M. Wt: 273.4 g/mol
InChI Key: KUWCTOOXSUPLAW-AAFJCEBUSA-N
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Description

Molecular Structure Analysis

The molecular formula for “(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine” is C15H15NO2S . The average mass is 273.350 Da and the monoisotopic mass is 273.082336 Da .

Scientific Research Applications

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium complexes have been utilized to catalyze the meta sulfonation of 2-phenylpyridines, offering a new pathway to atypical regioselectivity in electrophilic aromatic substitution reactions. This process highlights the role of sulfonyl chlorides in synthesizing sulfones, potentially including derivatives of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (Saidi et al., 2011).

Structural Characterization and Synthesis

The structural elucidation of compounds closely related to this compound, such as the synthesis and X-ray diffraction study of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, demonstrates the importance of detailed structural analysis in understanding the properties of these compounds (Ramazani et al., 2011).

Aziridine Cleavage and Thiazolidine Synthesis

Research on the selectivity of aziridine cleavage, particularly with 2-phenylaziridine, provides insights into synthesizing thiazolidines. Such studies contribute to the broader understanding of aziridine reactivity, which could extend to the manipulation of this compound for the synthesis of novel compounds (Barbry & Couturier, 1987).

Sulfonylation Reactions

The development of efficient sulfonylation methods for indoles and N-methylpyrrole highlights the versatility of sulfonyl groups in synthetic chemistry. This research could provide a foundation for synthesizing this compound derivatives through sulfonylation reactions (Zhang et al., 2018).

Coordination Chemistry and Electrophilic Sulfenylation

Studies on the coordination chemistry of compounds containing sulfonyl groups and the development of novel electrophilic sulfenylating agents expand the scope of this compound in materials science and catalysis. These applications demonstrate the potential of sulfonyl-containing aziridines in synthesizing complex molecules and materials (Bermejo et al., 2000; Shibata et al., 1996) (Shibata et al., 1996).

Properties

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCTOOXSUPLAW-AAFJCEBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947265
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24395-14-0
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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